![molecular formula C20H27N5 B6445651 2-[4-(2-phenylethyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine CAS No. 2640895-34-5](/img/structure/B6445651.png)
2-[4-(2-phenylethyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine
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Overview
Description
2-[4-(2-phenylethyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine, also known as PEP-PYR, is a synthetic piperazine derivative used in various research applications. PEP-PYR is composed of a pyrimidine ring and a piperazine ring connected by a phenylethyl chain. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer. PEP-PYR has been used in a variety of scientific research applications, including cancer research, drug design, and drug delivery.
Scientific Research Applications
Medicinal Chemistry and Drug Development
- Acetylcholinesterase Inhibition : Researchers have designed and synthesized derivatives of this compound as potential acetylcholinesterase inhibitors (AChEIs) for Alzheimer’s disease treatment . AChEIs play a crucial role in managing cognitive decline by enhancing cholinergic neurotransmission.
Mechanism of Action
Target of Action
The primary target of 2-[4-(2-phenylethyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition is a common therapeutic approach in the treatment of Alzheimer’s disease (AD) .
Mode of Action
The compound interacts with AChE, inhibiting its activity . The inhibition of AChE leads to an increase in the level of ACh, a neurotransmitter that plays an important role in learning and memory . The compound has been shown to exhibit potent inhibitory activity against AChE, with an IC50 of 0.90 μM . It has also been found to have poor inhibitory activity against butyrylcholinesterase (BuChE), another enzyme that can modulate acetylcholine, with an IC50 of 7.53 μM . This indicates that the compound is a selective AChE inhibitor .
Biochemical Pathways
The compound affects the cholinergic neurotransmission pathway by inhibiting the activity of AChE . This leads to an increase in the level of ACh, which enhances cognition functions . The compound’s selective inhibition of AChE over BuChE suggests that it may have a more targeted effect on this pathway .
Result of Action
The inhibition of AChE by the compound leads to an increase in the level of ACh, which can enhance cognition functions . This makes the compound a potential therapeutic agent for the treatment of AD, a neurodegenerative disease characterized by progressive cognitive decline and memory impairment .
properties
IUPAC Name |
2-[4-(2-phenylethyl)piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5/c1-2-6-18(7-3-1)9-13-23-14-16-25(17-15-23)20-21-10-8-19(22-20)24-11-4-5-12-24/h1-3,6-8,10H,4-5,9,11-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKDJZFYKCBZSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)N3CCN(CC3)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Phenylethyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine |
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